Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids . This reaction is initiated by a tertiary amine, which forms a hydrogen-bonded complex with the oxirane and carboxylic acid. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the nucleophilic attack of the carboxylate anion on the oxirane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Tertiary amines are often used as catalysts to facilitate the ring-opening reactions.
Major Products
The major products formed from these reactions are typically β-hydroxy esters, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products .
Scientific Research Applications
Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of β-hydroxy esters.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of resins, plasticizers, and composite materials.
Mechanism of Action
The mechanism of action for Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate primarily involves the ring-opening reactions of the oxirane ring. The reaction is initiated by a nucleophile, which attacks the electrophilic carbon in the oxirane ring, leading to the formation of a β-hydroxy ester . The presence of a tertiary amine catalyst enhances the reaction by forming a hydrogen-bonded complex with the oxirane and carboxylic acid, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2-ethyl-3-methyl-: This compound has a similar structure but lacks the methoxymethyl group.
2-Methyl-3-phenyl-oxirane:
Uniqueness
Methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of β-hydroxy esters and other functionalized molecules .
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 3-ethyl-3-(methoxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-4-8(5-10-2)6(12-8)7(9)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
JXUKIRAOSIMMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)COC |
Origin of Product |
United States |
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